N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
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Overview
Description
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide typically involves the acylation of 1,2,3,4-tetrahydroisoquinoline with phenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also minimizes human error and ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Reduction: Reduction of the compound can lead to the formation of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid.
Reduction: N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent due to its structural similarity to natural isoquinoline alkaloids.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in neuroprotection and inflammation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure with similar biological activities.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
N-phenyl-1,2,3,4-tetrahydroisoquinoline: Shares structural similarities but differs in the position of the phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-phenyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18-16/h1-9,16,18H,10-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJNYNWWZJPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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